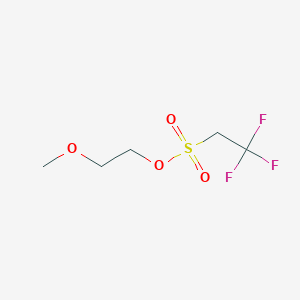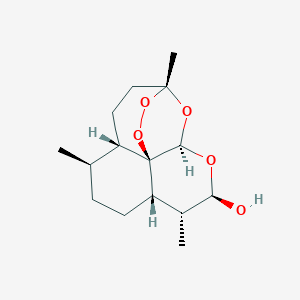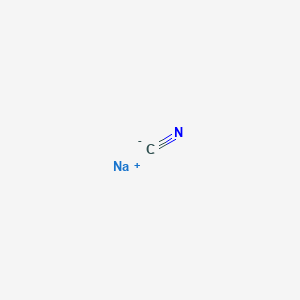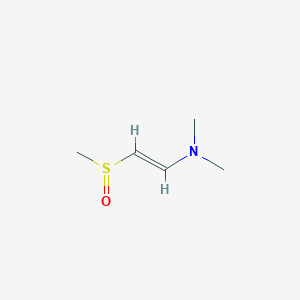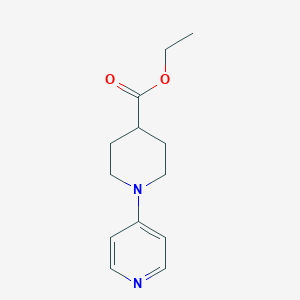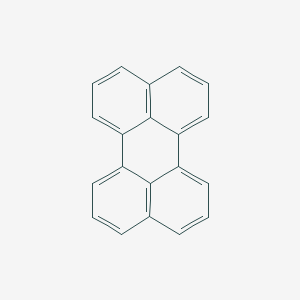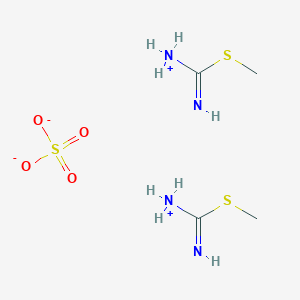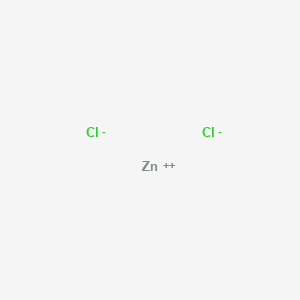![molecular formula C14H9NO4 B046650 5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde CAS No. 116750-06-2](/img/structure/B46650.png)
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate” has a molecular formula of C11H9NO4 and a molecular weight of 219.19 .
Molecular Structure Analysis
The compound “1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride” has a molecular formula of C11H8ClNO3 . Another related compound, “Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate”, has a molecular formula of C14H13NO5 .
Physical And Chemical Properties Analysis
The compound “methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate” has a density of 1.368±0.06 g/cm3, a melting point of 113 °C, a boiling point of 345.7±25.0 °C, and a flash point of 162.9°C .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential in combating microbial infections. Research indicates that derivatives of this compound, particularly when complexed with metals, exhibit significant antimicrobial properties . These complexes have been tested against various plant pathogens and have shown to be toxic to fungi, with copper complexes displaying particularly high toxicity, which aligns with the known fungicidal properties of copper salts .
Synthesis of Heterocyclic Pharmacophores
Heterocyclic compounds are crucial in medicinal chemistry due to their biological activity. The compound serves as a precursor for the synthesis of heterocyclic pharmacophores like 1,3,4-thiadiazoles, which have a broad spectrum of biological activities including antimicrobial, anticancer, and antihypertensive effects .
Development of Antifungal Agents
Given its fungicidal activity, this compound can be used to develop new antifungal agents . The ability to inhibit the growth of fungi makes it a valuable asset in agricultural research, where controlling fungal infections in crops is of paramount importance .
Metal Complexation Studies
The compound’s ability to form complexes with transition metals like Cu^2+, Co^2+, Ni^2+, Zn^2+, and Mn^2+ has been explored. These complexes are not only important for their antimicrobial activity but also for understanding the complexation behavior of phthalimide derivatives, which can lead to the development of new materials with unique properties .
Pharmaceutical Applications
Due to its structural similarity to phthalimide, which is a key moiety in many pharmaceuticals, this compound could be used to synthesize novel pharmaceuticals . Its reactivity with phenolic derivatives opens up possibilities for creating new drugs with enhanced efficacy and reduced side effects .
Agricultural Chemical Research
The compound’s antimicrobial properties make it a candidate for developing agricultural chemicals that protect plants from diseases. Its efficacy against plant pathogens could lead to the creation of more robust and sustainable crop protection strategies .
Material Science
The metal complexes formed by this compound could have applications in material science , particularly in the creation of new types of catalysts or as components in electronic devices due to their unique electronic properties .
Anticancer Research
While the direct application of this compound in anticancer research isn’t explicitly mentioned in the sources, the structural features and biological activity suggest potential use in the synthesis of anticancer agents . Its ability to form reactive intermediates could be harnessed to target cancer cells selectively .
Eigenschaften
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXPAHJXKKXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(O3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


